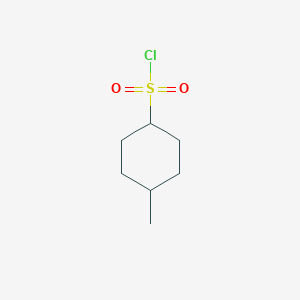

4-methylcyclohexane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYALKVVPOIVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249267-54-6 | |

| Record name | 4-methylcyclohexane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Methylcyclohexane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions

The sulfur atom in 4-methylcyclohexane-1-sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This renders the compound susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. The general mechanism for these reactions is a nucleophilic acyl substitution, which typically proceeds through a tetrahedral intermediate.

Formation of Sulfonamides with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of N-substituted sulfonamides. This reaction, often referred to as sulfonylation, is a cornerstone in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl formed during the reaction.

While specific studies detailing the reaction of this compound with a wide range of amine nucleophiles are not extensively documented in readily available literature, the general reactivity is expected to follow that of other aliphatic sulfonyl chlorides. The nucleophilicity of the amine plays a crucial role, with primary amines generally being more reactive than secondary amines due to reduced steric hindrance.

General Reaction Scheme:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

Esterification to Sulfonate Esters with Alcohol Nucleophiles

This compound reacts with alcohols in the presence of a base to form sulfonate esters. This process is analogous to the formation of sulfonamides, with the alcohol oxygen acting as the nucleophile. Pyridine is a commonly used base in this transformation as it also serves as a nucleophilic catalyst. The resulting sulfonate esters, specifically tosylates and mesylates, are excellent leaving groups in nucleophilic substitution and elimination reactions, making this a valuable transformation in organic synthesis.

The reaction mechanism involves the attack of the alcohol's hydroxyl group on the sulfonyl chloride, leading to the formation of an intermediate that then loses a proton and the chloride ion to yield the sulfonate ester. The stereochemistry at the alcohol's carbon atom is retained during this reaction as the C-O bond is not broken.

While specific examples with a variety of alcohol nucleophiles for this compound are not widely reported, the general principles of sulfonylation of alcohols apply.

Formation of Sulfonothioates with Thiol Nucleophiles

In a similar fashion to amines and alcohols, thiols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonothioates (also known as thiosulfonates). The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

The greater nucleophilicity of sulfur compared to oxygen suggests that this reaction should proceed readily. However, specific documented examples of the reaction between this compound and various thiol nucleophiles are limited in the surveyed literature.

Reactivity with Other Heteroatom Nucleophiles

Beyond nitrogen, oxygen, and sulfur, other heteroatom nucleophiles can react with this compound. For instance, reaction with sodium azide (NaN3) would be expected to produce 4-methylcyclohexane-1-sulfonyl azide. Sulfonyl azides are versatile intermediates in organic synthesis, for example, in the synthesis of N-heterocycles. The reaction mechanism involves the nucleophilic attack of the azide anion on the sulfonyl sulfur, displacing the chloride ion.

Radical Reactions Initiated by Sulfonyl Chlorides

In addition to its role as an electrophile in nucleophilic substitution reactions, the sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 4-methylcyclohexanesulfonyl radical. This radical species can then participate in a variety of radical-mediated transformations, most notably the hydrosulfonylation of unsaturated compounds. These reactions are often initiated by light (photoredox catalysis) or radical initiators.

Hydrosulfonylation of Unsaturated Compounds (Alkenes, Alkynes)

The addition of a sulfonyl group and a hydrogen atom across a carbon-carbon double or triple bond, known as hydrosulfonylation, is a powerful method for the synthesis of sulfones. This transformation can be achieved using sulfonyl chlorides in the presence of a radical initiator and a hydrogen atom source. Recent advances have utilized visible-light photoredox catalysis to facilitate this reaction under mild conditions nih.govnih.gov.

The general mechanism for the photoredox-catalyzed hydrosulfonylation of an alkene involves the following key steps nih.gov:

Initiation: The photocatalyst, upon excitation by visible light, reduces the sulfonyl chloride to a sulfonyl radical and a chloride anion.

Propagation: The resulting 4-methylcyclohexanesulfonyl radical adds to the alkene, forming a carbon-centered radical intermediate.

Hydrogen Atom Transfer: This radical intermediate then abstracts a hydrogen atom from a suitable donor, such as tris(trimethylsilyl)silane, to afford the final hydrosulfonylated product and regenerate the silyl radical to continue the chain.

This methodology has been shown to be applicable to a broad range of alkenes, including those with various functional groups nih.govresearchgate.net.

| Sulfonyl Chloride | Alkene | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanesulfonyl chloride | N-Phenylacrylamide | N-Phenyl-3-(cyclohexylsulfonyl)propanamide | 85 |

| Cyclopentanesulfonyl chloride | N-Phenylacrylamide | N-Phenyl-3-(cyclopentylsulfonyl)propanamide | 82 |

| Camphorsulfonyl chloride | N-Phenylacrylamide | Corresponding propanamide | 95 |

The radical hydrosulfonylation of alkynes with sulfonyl chlorides also proceeds under similar photocatalytic conditions to yield vinyl sulfones. The reaction generally exhibits good stereoselectivity, often favoring the formation of the (E)-isomer.

| Sulfonyl Chloride | Alkyne | Product | Yield (%) |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Phenylacetylene | (E)-1-Phenyl-2-(tosyl)ethene | 88 |

| Methanesulfonyl chloride | Phenylacetylene | (E)-1-Phenyl-2-(methylsulfonyl)ethene | 75 |

Chlorosulfonylation Processes

Chlorosulfonylation involves the addition of a sulfonyl chloride to an unsaturated bond, yielding β-chloro sulfones. This transformation can be initiated through various methods, including photoredox catalysis. In a general sense, the reaction of an alkanesulfonyl chloride with an alkene under visible light irradiation in the presence of a suitable photocatalyst, such as fac-Ir(ppy)₃, can lead to the formation of the corresponding chlorosulfonylated product. The mechanism proceeds via the generation of a sulfonyl radical, which then adds to the alkene.

Table 1: Photocatalytic Chlorosulfonylation of Styrene with Methanesulfonyl Chloride

| Entry | Alkene | Sulfonyl Chloride | Photocatalyst | Solvent | Yield (%) |

|---|

Note: This data is representative of general photocatalytic chlorosulfonylation reactions and is not specific to this compound.

Ionic Reactions and Annulations

While radical pathways are prominent, this compound can also participate in ionic reactions, particularly in the presence of Lewis acids. Lewis acids can activate the sulfonyl chloride, rendering the sulfur atom more electrophilic and susceptible to nucleophilic attack. This can lead to addition reactions with electron-rich alkenes or alkynes.

Furthermore, under specific conditions, these ionic intermediates can undergo subsequent intramolecular reactions, leading to the formation of cyclic structures in what are known as annulation reactions. These processes are highly valuable in the synthesis of complex cyclic sulfones. For instance, the reaction of an alkanesulfonyl chloride with a suitable diene in the presence of a Lewis acid could potentially lead to a [4+2] cycloaddition-type product. However, specific examples and detailed studies of such reactions involving this compound are not extensively documented in the current literature.

Reductive and Oxidative Transformations of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is amenable to both reduction and oxidation. Reductive desulfonylation is a key transformation that allows for the removal of the sulfonyl group and its replacement with a hydrogen atom. This is often desirable in multi-step syntheses where the sulfonyl group is used as a control element or to activate a particular position. Common reagents for reductive desulfonylation include sodium amalgam, samarium(II) iodide, and tin hydrides wikipedia.org.

Conversely, while the sulfur atom in a sulfonyl chloride is already in a high oxidation state (+6), the focus of oxidative transformations is often on other parts of the molecule or in the context of converting the sulfonyl chloride to other sulfur-containing functional groups under oxidative conditions. For example, oxidative chlorosulfonation of thiols or disulfides is a common method for the synthesis of sulfonyl chlorides themselves organic-chemistry.org.

Detailed Mechanistic Elucidation

Experimental Mechanistic Probes (e.g., control experiments, kinetic studies)

Kinetic studies provide valuable insights into reaction mechanisms. The solvolysis of cyclohexanesulfonyl chloride, a close structural analog of this compound, has been investigated in various solvent systems. These studies help to elucidate the nature of the transition state and the degree of charge separation involved.

The solvolysis reactions were monitored in different aqueous solvent mixtures, and the rate constants were determined. The data was then analyzed using the extended Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power and nucleophilicity of the solvent.

Table 3: First-Order Rate Constants for the Solvolysis of Cyclohexanesulfonyl Chloride at 25°C

| Solvent Composition (v/v) | Y_Cl | N_T | k (s⁻¹) |

|---|---|---|---|

| 80% Ethanol | -0.42 | 0.20 | 1.23 x 10⁻⁴ |

| 50% Ethanol | 1.65 | 0.01 | 3.45 x 10⁻⁴ |

| 40% Ethanol | 2.50 | -0.09 | 5.67 x 10⁻⁴ |

| 80% Methanol | -0.09 | 0.17 | 1.56 x 10⁻⁴ |

Y_Cl: Solvent ionizing power scale based on 1-adamantyl chloride solvolysis. N_T: Solvent nucleophilicity scale. Data is for cyclohexanesulfonyl chloride, a close analog of this compound.

The analysis of this kinetic data for cyclohexanesulfonyl chloride suggests a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sensitivity to solvent nucleophilicity is significant, while the sensitivity to solvent ionizing power is moderate, indicating a transition state with a significant degree of bond formation to the incoming nucleophile.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry offers a powerful tool for elucidating reaction mechanisms by modeling reaction pathways and transition states. While specific computational studies on this compound are scarce, density functional theory (DFT) calculations have been employed to investigate the mechanisms of reactions involving other sulfonyl chlorides.

These studies can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products. For instance, computational studies on the addition of sulfonyl radicals to alkenes can help to rationalize the regioselectivity and stereoselectivity of these reactions. They can also be used to calculate activation energies, providing theoretical support for experimentally observed reaction rates.

For the ATRA reaction, computational models can help to elucidate the role of the copper catalyst, including the geometries of the intermediate copper complexes and the mechanism of chlorine atom transfer. Similarly, for ionic reactions, computational studies can model the interaction of the sulfonyl chloride with the Lewis acid and the subsequent steps of the reaction.

Synthetic Applications of 4 Methylcyclohexane 1 Sulfonyl Chloride in Complex Molecule Construction

Role as a Precursor for Diverse Sulfonamide Derivatives

The reaction of 4-methylcyclohexane-1-sulfonyl chloride with primary or secondary amines is a fundamental and widely employed method for the synthesis of a broad spectrum of sulfonamide derivatives. ekb.egresearchgate.net This classic nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netijarsct.co.in The versatility of this method allows for the incorporation of the 4-methylcyclohexylsulfonyl moiety into a wide array of molecular scaffolds, leading to the creation of novel compounds with potential applications in various fields of chemistry. ekb.egnih.gov

The reactivity of the amine nucleophile can influence the reaction conditions required. researchgate.net While primary amines are generally highly reactive, secondary amines may exhibit lower reactivity. researchgate.net To address this, various synthetic protocols have been developed to ensure efficient coupling. For instance, the use of different bases and solvent systems can be optimized to facilitate the reaction. ijarsct.co.in

Recent advancements have also focused on developing more efficient and environmentally friendly methods for sulfonamide synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. ekb.eg Additionally, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds in sulfonamide synthesis. ijarsct.co.in

The resulting 4-methylcyclohexylsulfonamides are valuable intermediates and final products in their own right. The sulfonamide functional group is a key pharmacophore in many biologically active compounds. ekb.egresearchgate.net The 4-methylcyclohexyl group can also impart specific physicochemical properties to the molecule, such as lipophilicity and conformational rigidity, which can be advantageous in drug design and materials science.

| Reactant (Amine) | Reaction Conditions | Product | Significance |

|---|---|---|---|

| Primary Amines (e.g., aniline, benzylamine) | Presence of an organic or inorganic base (e.g., pyridine (B92270), triethylamine, NaOH) | N-Aryl/Alkyl-4-methylcyclohexane-1-sulfonamides | Fundamental method for creating a wide range of sulfonamides. ekb.egresearchgate.net |

| Secondary Amines (e.g., piperidine, morpholine) | Often requires slightly more forcing conditions or specific catalysts. researchgate.net | N,N-Disubstituted-4-methylcyclohexane-1-sulfonamides | Access to more complex and sterically hindered sulfonamide structures. |

| Amino Acids and Peptides | Protected amino acids/peptides, coupling reagents (e.g., DCC, EDC) | N-(4-Methylcyclohexylsulfonyl)amino acids and peptides | Introduction of the sulfonyl group can modify biological activity and properties. |

| Heterocyclic Amines (e.g., aminopyridines, aminothiazoles) | Often used in medicinal chemistry to create complex drug candidates. sigmaaldrich.com | Heterocyclic-substituted 4-methylcyclohexane-1-sulfonamides | The resulting sulfonamides often exhibit a range of biological activities. sigmaaldrich.com |

Utility in the Synthesis of Sulfones and Sulfonate Esters

Beyond sulfonamides, this compound is a valuable precursor for the synthesis of sulfones and sulfonate esters, which are important functional groups in organic chemistry and materials science. iomcworld.comsci-hub.se

Sulfones are typically synthesized through the reaction of the sulfonyl chloride with organometallic reagents, such as Grignard reagents or organocuprates. This reaction forms a new carbon-sulfur bond, attaching the 4-methylcyclohexylsulfonyl group to a variety of organic fragments. iomcworld.com Another method involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated to yield the sulfone. rsc.org

Sulfonate esters are prepared by reacting this compound with alcohols in the presence of a base, such as pyridine. youtube.comyoutube.com This reaction, known as sulfonylation, converts the hydroxyl group of the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The resulting 4-methylcyclohexanesulfonate esters are stable and can be isolated, making them useful intermediates in multi-step syntheses. sci-hub.se

| Target Compound | Reactants | Key Reaction Type | Significance of Product |

|---|---|---|---|

| Alkyl/Aryl 4-Methylcyclohexyl Sulfones | This compound and Grignard reagents (R-MgX) or organocuprates (R₂CuLi) | Nucleophilic substitution on sulfur | Stable compounds with applications in medicinal chemistry and as synthetic intermediates. iomcworld.com |

| Vinyl Sulfones | This compound and alkenes/alkynes | Radical addition or transition-metal catalyzed cross-coupling | Useful building blocks in organic synthesis, participating in various cycloaddition and conjugate addition reactions. organic-chemistry.org |

| 4-Methylcyclohexanesulfonate Esters | This compound and alcohols (R-OH) | Sulfonylation | Activates the alcohol for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org |

Contribution to Chiral Synthesis and Stereoselective Transformations

The inherent chirality of the 4-methylcyclohexane ring, which exists as cis and trans isomers, allows this compound to be a valuable tool in chiral synthesis and stereoselective transformations. 182.160.97

When enantiomerically pure forms of this compound are used, they can be employed to synthesize chiral, non-racemic sulfonamides and sulfones. nih.govrsc.org These chiral building blocks are of significant interest in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly impact its biological activity. mdpi.com The synthesis of chiral sulfonamides can be achieved by reacting the chiral sulfonyl chloride with amines. nih.gov Similarly, chiral sulfones can be prepared through reactions with appropriate nucleophiles, often with high stereospecificity. rsc.org The development of catalytic asymmetric methods to synthesize chiral sulfones has also been an area of active research. nih.gov

The stereochemistry of the cyclohexane (B81311) ring (cis or trans) in this compound can influence the stereochemical outcome of reactions. The different spatial arrangements of the sulfonyl chloride group in the cis and trans isomers can lead to different diastereomeric products when reacted with other chiral molecules. This diastereoselectivity can be exploited to control the stereochemistry of the final product. The chair conformation of the cyclohexane ring and the axial or equatorial position of the substituents play a crucial role in determining the transition state energies and, consequently, the product distribution. stackexchange.com

Application in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves modifying a complex molecule at a late stage of its synthesis. mpg.de This approach allows for the rapid generation of analogues of a lead compound, which can be tested for improved biological activity or other properties. mpg.de

This compound can be utilized in LSF strategies to introduce the 4-methylcyclohexylsulfonyl group into a complex molecule containing a suitable nucleophilic handle, such as an amine or alcohol. researchgate.net More recently, methods have been developed to convert primary sulfonamides, which are present in many drug molecules, back into sulfonyl chlorides under mild conditions. researchgate.netnih.gov This allows for the diversification of existing sulfonamide-containing compounds. researchgate.netnih.gov Photocatalytic methods have also emerged that enable the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. nih.govnih.gov

Utilization in the Synthesis of Building Blocks for Materials Science (excluding direct material properties)

The principles of organic synthesis using this compound extend to the creation of specialized building blocks for materials science. merckmillipore.com These building blocks are organic molecules with specific functional groups that can be used to construct larger, more complex molecular architectures like polymers, metal-organic frameworks, and supramolecular assemblies. merckmillipore.comnih.gov

By reacting this compound with bifunctional molecules containing, for example, an amine and another reactive group (e.g., a vinyl group, a halogen, or a carboxylic acid), it is possible to create monomers for polymerization reactions. The resulting polymers would incorporate the 4-methylcyclohexylsulfonyl moiety, which could influence the polymer's structural properties.

Similarly, the synthesis of bifunctional building blocks where the 4-methylcyclohexylsulfonyl group is appended to a molecule with a coordinating group (e.g., a pyridine or a carboxylic acid) can provide ligands for the construction of metal-organic frameworks or other coordination polymers. researchgate.net The size and shape of the 4-methylcyclohexyl group can play a role in directing the self-assembly of these materials.

Advanced Structural and Spectroscopic Characterization of Compounds Derived from 4 Methylcyclohexane 1 Sulfonyl Chloride

X-ray Crystallographic Analysis of Sulfonamide and Sulfone Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. For derivatives of 4-methylcyclohexane-1-sulfonyl chloride, this technique provides unequivocal proof of structure, including the precise arrangement of atoms and the subtle details of molecular conformation and intermolecular packing.

The cyclohexane (B81311) ring is known to adopt several conformations to minimize ring strain, with the chair conformation being the most stable and prevalent. byjus.comlibretexts.orglibretexts.org In derivatives of 4-methylcyclohexane, the six-membered ring is expected to exist predominantly in this strain-free chair form, where all C-C-C bond angles are approximately the ideal tetrahedral angle of 109.5°, and all adjacent C-H bonds are staggered. libretexts.orgpressbooks.pub

For monosubstituted cyclohexanes like the 4-methylcyclohexane moiety, the substituent (the methyl group) preferentially occupies the equatorial position to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if it were in the axial position. wikipedia.org X-ray crystallographic studies on sulfonamide and sulfone derivatives of 4-methylcyclohexane would be expected to confirm this equatorial preference for the methyl group. The sulfonyl group, being the point of attachment to the rest of the derivative, will also have its conformation defined, including the geometry around the sulfur atom, which is typically tetrahedral. nih.gov In some sulfonamide structures, the sulfonamide group itself may be twisted relative to other parts of the molecule. nih.gov

Table 1: Expected Conformational Parameters from X-ray Crystallography

| Feature | Expected Observation | Rationale |

| Cyclohexane Ring | Chair Conformation | Most stable, strain-free arrangement. libretexts.org |

| Methyl Group Position | Equatorial | Avoidance of 1,3-diaxial steric strain. wikipedia.org |

| Sulfur Atom Geometry | Distorted Tetrahedral | Typical for sulfone and sulfonamide groups. nih.gov |

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. In sulfonamide derivatives, hydrogen bonding is a dominant and directing force. acs.org The N-H proton of the sulfonamide group is a potent hydrogen bond donor, while the sulfonyl oxygens are effective acceptors. nih.govnih.gov This frequently leads to the formation of robust hydrogen-bonding networks, such as chains or dimers. acs.orgnih.govacs.org

Table 2: Common Intermolecular Interactions in Sulfonamide Derivatives

| Interaction Type | Donor/Acceptor Groups | Typical Geometry/Pattern |

| Strong Hydrogen Bond | N-H (donor) and S=O (acceptor) | Forms chains, dimers, helices, or zigzag patterns. acs.orgnih.govacs.org |

| Weak Hydrogen Bond | C-H (donor) and S=O or other acceptors (acceptor) | Contributes to overall lattice stability. researchgate.net |

| π-π Stacking | Aromatic Rings (if present in the derivative) | Face-to-face or offset stacking. rsc.orgnih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Product Purity

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For derivatives of this compound, NMR is crucial for confirming the connectivity of atoms and for assigning the relative stereochemistry (cis/trans isomerism) of the substituents on the cyclohexane ring.

At room temperature, the rapid chair-to-chair ring flipping of the cyclohexane ring often results in time-averaged NMR signals, where the chemical shifts of axial and equatorial protons are averaged out. docbrown.infoyoutube.com However, at low temperatures, this ring flip can be slowed or "frozen" on the NMR timescale, allowing for the distinct observation of signals for axial and equatorial protons. youtube.com Axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts, with axial protons typically appearing at a higher field (lower ppm) than their equatorial counterparts.

The stereochemistry of the 4-methyl and the sulfonyl groups (i.e., whether they are cis or trans to each other) can be determined by analyzing the coupling constants (J-values) and through advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). ipb.ptmodgraph.co.uk For example, the magnitude of the coupling between a proton and its neighbors can indicate its axial or equatorial orientation. Furthermore, ¹³C NMR is sensitive to the steric environment, with axial methyl carbons typically resonating at a higher field (lower ppm) than equatorial methyl carbons due to the gamma-gauche effect. researchgate.net The purity of the sample can be readily assessed by the presence of any unexpected signals in the ¹H or ¹³C NMR spectra. researchgate.net

Table 3: Representative NMR Chemical Shifts for Cyclohexane Derivatives

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Axial Protons | ~1.1-1.3 | Shielded compared to equatorial protons. youtube.com |

| ¹H | Equatorial Protons | ~1.6-1.8 | Deshielded compared to axial protons. youtube.com |

| ¹³C | Unsubstituted CH₂ | ~27.7 | Reference for cyclohexane. ipb.pt |

| ¹³C | Axial Methyl Group | Higher field (lower ppm) | Due to γ-gauche steric effects. researchgate.net |

| ¹³C | Equatorial Methyl Group | Lower field (higher ppm) | Less shielded than axial. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis of Reaction Products

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For derivatives of this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight with high accuracy by observing the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). researchgate.net

Electron Impact (EI) ionization is a higher-energy technique that causes extensive fragmentation of the molecule. core.ac.uk While the molecular ion peak may be weak or absent in EI spectra of aliphatic compounds, the resulting fragmentation pattern provides a structural fingerprint. core.ac.uklibretexts.org For sulfonamide and sulfone derivatives, characteristic fragmentation pathways include:

Loss of SO₂: A common fragmentation pathway for some sulfonamides involves the rearrangement and elimination of a neutral sulfur dioxide molecule (loss of 64 Da). nih.gov

Cleavage of the C-S or S-N bond: This cleavage results in fragments corresponding to the cyclohexane moiety and the sulfonamide/sulfone headgroup.

Fragmentation of the cyclohexane ring: The aliphatic ring can undergo cleavage to produce a series of fragment ions separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Analysis of these fragments allows for the confirmation of the expected structural components of the synthesized derivatives. cdnsciencepub.com

Table 4: Potential Fragments in Mass Spectra of 4-Methylcyclohexane-1-sulfonamide

| Fragment Ion | Proposed Origin | Significance |

| [M+H]⁺ | Protonated molecular ion (in ESI) | Confirms molecular weight. |

| [M]⁺˙ | Molecular ion (in EI) | Confirms molecular weight (if observed). |

| [M - SO₂]⁺ | Loss of sulfur dioxide | Characteristic of some sulfonamides. nih.gov |

| [C₇H₁₃]⁺ | Cleavage of the C-S bond | Represents the 4-methylcyclohexyl cation. |

| [SO₂NHR]⁺ | Cleavage of the C-S bond | Represents the sulfonamide portion. |

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation of Derivatives

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify each component in a mixture. It is an essential tool for assessing the purity of the synthesized derivatives of this compound and for separating different stereoisomers. researchgate.net

Since the 1,4-disubstituted cyclohexane ring can exist as cis and trans diastereomers, HPLC is an ideal method to separate these isomers.

Normal-phase HPLC , typically using a silica (B1680970) gel stationary phase, can effectively separate diastereomers based on differences in their polarity. nih.gov

Reversed-phase HPLC , which uses a nonpolar stationary phase and a polar mobile phase, is also widely used for purity assessment and separation of compounds with differing hydrophobicity.

By developing an appropriate HPLC method, a single peak in the chromatogram for a purified compound indicates high purity. If the reaction produces a mixture of cis and trans isomers, HPLC can be used not only to determine the ratio of the two isomers but also as a preparative technique to isolate each stereoisomer in pure form for further characterization and biological testing. nih.govresearchgate.net

Table 5: HPLC Applications for 4-Methylcyclohexane Derivatives

| Application | HPLC Mode | Principle |

| Purity Assessment | Reversed-Phase or Normal-Phase | A pure compound should ideally yield a single, sharp peak. |

| Separation of Diastereomers | Normal-Phase (e.g., Silica) | Separation based on differential polarity of cis and trans isomers. nih.gov |

| Quantitative Analysis | Any calibrated mode | The area under the peak is proportional to the concentration of the compound. |

| Preparative Separation | Normal-Phase or Reversed-Phase | Isolation of pure stereoisomers for subsequent studies. nih.gov |

Computational Chemistry and Theoretical Investigations of 4 Methylcyclohexane 1 Sulfonyl Chloride and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on 4-methylcyclohexane-1-sulfonyl chloride are not abundant in publicly accessible literature, the electronic structure of the sulfonyl chloride group has been a subject of theoretical investigation.

Computational studies on analogous sulfonyl compounds, such as arenesulfonyl chlorides, have been conducted to understand the nature of the bonding within the sulfonyl group. libretexts.org These studies often employ DFT calculations to analyze the molecular orbitals and the distribution of electron density. For instance, Natural Bond Orbital (NBO) analysis is a common technique used to probe the electronic structure, revealing that the sulfonyl group is highly polarized. libretexts.org There is significant hyperconjugation, with substituents acting as both electron donors and acceptors. libretexts.org It is generally accepted that the participation of d-orbitals in the bonding of these hypervalent sulfur systems is minimal. libretexts.org

For this compound, it is anticipated that the cyclohexyl ring would primarily act as an electron-donating group, influencing the electronic properties of the sulfonyl chloride moiety. The methyl group at the 4-position would have a minor electronic effect on the distant sulfonyl group. DFT calculations would be instrumental in quantifying these effects and providing precise data on bond lengths, bond angles, and dihedral angles, which are crucial for a complete understanding of the molecule's geometry.

Table 1: Representative Bond Distances in Sulfonyl Halides

| Bond | Representative Bond Distance (pm) | Source |

|---|---|---|

| S=O | 142.4 | wikipedia.org |

| S-C | 176.3 | wikipedia.org |

| S-Cl | 204.6 | wikipedia.org |

Note: Data is for methanesulfonyl chloride as a representative example.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can elucidate the mechanisms of its reactions and predict the preferred sites of attack. Sulfonyl chlorides are known to react with a variety of nucleophiles, such as water, alcohols, and amines. wikipedia.org

Theoretical studies on the reactions of sulfonyl chlorides often focus on calculating the activation energies of different possible reaction pathways. nih.gov For example, DFT calculations can be used to model the transition states of nucleophilic substitution at the sulfur atom. Such studies on related systems have shown that the reaction can proceed through different mechanisms, such as an SN2-like pathway or an addition-elimination mechanism, depending on the reactants and conditions. libretexts.org

Conformational Analysis of this compound and Its Reaction Products

The conformational flexibility of the cyclohexane (B81311) ring is a critical aspect of the stereochemistry of this compound. The molecule can exist in two primary chair conformations, with the substituents (methyl and sulfonyl chloride groups) in either axial or equatorial positions.

The relative stability of these conformers is determined by steric interactions. Generally, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.orglibretexts.org For monosubstituted cyclohexanes, the energy difference between the equatorial and axial conformers is known as the A-value. The larger the substituent, the greater the A-value and the stronger the preference for the equatorial position. libretexts.org

In the case of trans-1,2-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. youtube.com For this compound, two diastereomers exist: cis and trans.

In the cis isomer, one substituent is axial and the other is equatorial. A ring flip converts the axial substituent to equatorial and vice versa. The relative energies of these two conformers would depend on the A-values of the methyl and sulfonyl chloride groups.

In the trans isomer, both substituents are either axial (diaxial) or equatorial (diequatorial). The diequatorial conformer is expected to be significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions.

Force-field calculations and DFT methods can be employed to calculate the energies of these different conformations and predict the equilibrium populations. magtech.com.cn Such calculations would provide detailed insights into the preferred three-dimensional structure of the molecule and its reaction products.

Table 2: Conformational Energy (A-values) for Substituents on a Cyclohexane Ring

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ | ~1.7 |

| -Cl | ~0.5 |

Note: These are general values and can vary slightly depending on the specific molecule and computational method.

Investigation of Non-Covalent Interactions in Derived Crystal Structures

The study of non-covalent interactions in the crystal structures of derivatives of this compound is crucial for understanding their solid-state properties and for crystal engineering. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, dictate how molecules pack in a crystal lattice.

While specific crystal structures of this compound derivatives are not widely reported, studies on other sulfonyl chlorides provide valuable insights. For example, investigations into aromatic sulfonyl chlorides have revealed the presence of various non-covalent interactions, such as Cl⋯π interactions and hydrogen bonds involving the sulfonyl oxygen atoms. nih.gov Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts. nih.govacs.org

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. The development of QSRR models for sulfonyl chlorides could allow for the prediction of their reaction rates and selectivity based on calculated molecular descriptors.

Although specific QSRR studies on this compound were not found, research on related sulfonamides has demonstrated the utility of this approach. nih.gov In a typical QSRR study, a set of molecular descriptors (e.g., electronic, steric, and topological parameters) is calculated for a series of compounds. These descriptors are then used to build a statistical model, often using techniques like multiple linear regression or machine learning algorithms, that can predict a specific reactivity parameter, such as a reaction rate constant. mdpi.com

For a series of substituted cyclohexanesulfonyl chlorides, QSRR could be used to predict how changes in the substituent pattern on the cyclohexane ring affect the reactivity of the sulfonyl chloride group. Such models would be valuable for designing new reagents with optimized reactivity for specific applications.

Conclusion and Future Perspectives in 4 Methylcyclohexane 1 Sulfonyl Chloride Research

Summary of Key Academic Contributions and Methodological Advancements

Currently, specific academic contributions focusing solely on 4-methylcyclohexane-1-sulfonyl chloride are sparse. The synthesis of alkyl sulfonyl chlorides, in general, is well-established, often proceeding through the oxidative chlorination of corresponding thiols or disulfides. One common method involves the use of chlorine gas in an aqueous medium. google.com Another approach utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from alkyl halides. organic-chemistry.org These established methodologies provide a solid foundation for the efficient synthesis of this compound from 4-methylcyclohexanethiol or its corresponding disulfide.

Methodological advancements in the broader field of sulfonyl chloride chemistry that could be applied to the target compound include the use of continuous flow reactors for safer and more scalable synthesis. nih.gov This approach is particularly beneficial for handling highly reactive reagents like sulfuryl chloride.

Identification of Unexplored Reaction Pathways and Synthetic Opportunities

The reactivity of this compound is expected to be characteristic of aliphatic sulfonyl chlorides. These compounds are known to undergo nucleophilic substitution at the sulfur atom, making them valuable reagents for the synthesis of sulfonamides, sulfonate esters, and sulfones. magtech.com.cn While reactions with common nucleophiles are predictable, there are several unexplored avenues:

Radical Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals under photoredox or thermal conditions. nih.gov The exploration of radical-mediated cyclizations or additions initiated by the 4-methylcyclohexylsulfonyl radical could lead to the synthesis of novel and complex molecular architectures.

Reactions with Unsaturated Systems: The addition of sulfonyl chlorides to alkenes and alkynes, known as chlorosulfonylation, is a powerful transformation. magtech.com.cn Investigating the regio- and stereoselectivity of the addition of this compound to various unsaturated substrates presents a significant synthetic opportunity.

Metal-Catalyzed Cross-Coupling Reactions: While less common for alkylsulfonyl chlorides compared to their aryl counterparts, the development of conditions for the coupling of this compound with organometallic reagents could open new pathways for carbon-sulfur bond formation.

A summary of potential reaction pathways is presented in the table below.

| Reaction Type | Potential Reactants | Potential Products |

| Nucleophilic Substitution | Amines, Alcohols, Grignard Reagents | Sulfonamides, Sulfonate Esters, Sulfones |

| Radical Addition | Alkenes, Alkynes | β-Chloro Sulfones |

| Reductive Coupling | Magnesium | Disulfones |

Potential for Development of Novel Catalytic Systems for Transformations

The development of catalytic systems for reactions involving this compound is a fertile area for research. While many reactions of sulfonyl chlorides proceed without catalysis, the introduction of catalysts can enhance efficiency, selectivity, and substrate scope.

Lewis Acid Catalysis: Lewis acids could be employed to activate the sulfonyl chloride towards nucleophilic attack, potentially enabling reactions with weaker nucleophiles.

Transition Metal Catalysis: As mentioned, transition metal catalysts could be developed for cross-coupling reactions. Furthermore, catalytic systems for the controlled generation of sulfonyl radicals from this compound could provide more sustainable and selective radical transformations. A recent study demonstrated the use of a sulfonyl-chloride-modified lignin-based porous carbon-supported metal phthalocyanine (B1677752) as a Fenton catalyst for lignin (B12514952) degradation, highlighting the potential for creating novel catalysts from sulfonyl chlorides. mdpi.com

Future Directions in Stereoselective Synthesis Utilizing the Compound

The presence of a chiral center in the 4-position of the cyclohexane (B81311) ring makes this compound an interesting substrate for stereoselective synthesis. The compound exists as a mixture of cis and trans diastereomers.

Future research could focus on:

Diastereoselective Synthesis: Developing synthetic routes that selectively produce either the cis or trans isomer of this compound would be a significant advancement. This would allow for the investigation of the differential reactivity of each diastereomer.

Chiral Auxiliaries: While the inherent chirality of the 4-methylcyclohexyl group might offer some degree of stereocontrol in reactions, its influence is likely to be modest. More promising is the use of this compound to prepare chiral sulfonamides that can act as chiral auxiliaries in asymmetric synthesis. The synthesis of chiral non-racemic sulfonamides and their application in asymmetric synthesis is a well-established field. drexel.edu

Catalytic Asymmetric Transformations: The development of chiral catalysts that can differentiate between the enantiomers of racemic this compound in kinetic resolution processes would be a challenging but rewarding endeavor.

Integration with Emerging Research Fields (e.g., electrochemistry in synthesis)

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. nih.gov The electrochemical reduction of sulfonyl chlorides can generate sulfonyl radicals or sulfinate anions, which are versatile synthetic intermediates. Applying electrochemical methods to this compound could provide green and efficient routes to a variety of sulfur-containing compounds. For instance, the electrochemical synthesis of sulfones from sulfonyl chlorides has been reported. This avoids the use of stoichiometric metal reductants.

The integration of flow chemistry with electrochemistry could lead to automated and high-throughput methods for the synthesis and derivatization of this compound, accelerating the exploration of its chemical space.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.